molecular formula C26H25NO3 B13710379 (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide

Cat. No.: B13710379
M. Wt: 404.5 g/mol
InChI Key: FCQZYAJFAUTKRU-HYUSEYRMSA-N
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Description

“(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide” is a deuterated enamide compound featuring a pentadeuteriophenyl group and a 4-phenylmethoxyphenyl amide substituent. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

404.5 g/mol

IUPAC Name

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17-/i3D,5D,6D,9D,10D

InChI Key

FCQZYAJFAUTKRU-HYUSEYRMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H]

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pentanamide family, which includes derivatives with varied substituents influencing physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds from recent literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R-group) Melting Point (°C) Key Functional Groups
(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide (Target) C27H23D5N2O3 443.61 Pentadeuteriophenyl, phenylmethoxy Not reported α,β-unsaturated ketone, amide
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Pyridin-2-yl sulfamoyl 83 Sulfonamide, isoindolinone
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C23H22N6O5S 494.52 Pyrimidin-2-yl sulfamoyl 76 Sulfonamide, isoindolinone

Key Comparisons:

Deuterium Substitution: The target compound’s pentadeuteriophenyl group increases molecular weight by ~5 atomic mass units compared to non-deuterated analogs. This substitution may enhance metabolic stability via the deuterium isotope effect, delaying C–D bond cleavage compared to C–H bonds .

Substituent Effects: The phenylmethoxyphenyl group in the target compound confers higher lipophilicity (logP estimated >4) compared to sulfamoyl-containing analogs (logP ~2–3), influencing membrane permeability and solubility .

Thermal Stability: The isoindolinone-containing analogs (melting points 76–83°C) demonstrate higher crystallinity than the target compound (data unreported), likely due to rigid sulfamoyl/isoindolinone motifs .

Synthetic Utility : Deuterated compounds like the target are often synthesized via H/D exchange or deuterated precursor routes, while sulfamoyl analogs employ sulfonylation reactions .

Research Findings:

  • Spectroscopic Applications: The deuterated phenyl group in the target compound enables precise tracking in isotope-labeling studies, contrasting with non-deuterated analogs used in fluorescence or UV-Vis assays .
  • Biological Activity : Sulfamoyl analogs exhibit antimicrobial properties (e.g., pyridin-2-yl derivative in ), whereas the target’s phenylmethoxy group may favor CNS-targeting due to enhanced lipophilicity.

Methodological Considerations

Structural determination of such compounds relies on crystallographic tools like SHELXL for refinement and ORTEP for visualization . For example, the Z-configuration in the target compound was likely confirmed via SHELXL-refined X-ray data, while WinGX facilitated metric analysis of bond lengths and angles .

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